molecular formula C22H20N2O2 B12566915 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine CAS No. 460061-37-4

4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine

Cat. No.: B12566915
CAS No.: 460061-37-4
M. Wt: 344.4 g/mol
InChI Key: WFALDWLENYFTGS-UHFFFAOYSA-N
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Description

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine is a chemical compound with the molecular formula C22H20N2O2. It is known for its unique structure, which includes two pyridine rings connected by a 2,5-dimethoxy-1,4-phenylene group through ethene linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-1,4-dibromobenzene and 4-pyridylboronic acid.

    Reaction: The Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine
  • 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzaldehyde
  • 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]diamine

Uniqueness

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine is unique due to its specific electronic properties and structural configuration, which make it suitable for applications in material science and catalysis. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds .

Properties

CAS No.

460061-37-4

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[2-[2,5-dimethoxy-4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine

InChI

InChI=1S/C22H20N2O2/c1-25-21-15-20(6-4-18-9-13-24-14-10-18)22(26-2)16-19(21)5-3-17-7-11-23-12-8-17/h3-16H,1-2H3

InChI Key

WFALDWLENYFTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=NC=C2)OC)C=CC3=CC=NC=C3

Origin of Product

United States

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